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The Evolutionary Conservation of 1-Methyl-2'-O-methylinosine (m1lm): A Technical Guide

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Compound of Interest		
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Abstract

1-Methyl-2'-O-methylinosine (m¹lm) is a doubly modified nucleoside found in transfer RNA (tRNA), primarily in thermophilic archaea. This modification, characterized by methylation at the N1 position of the inosine base and the 2'-hydroxyl group of the ribose sugar, is believed to play a crucial role in stabilizing tRNA structure, particularly under extreme environmental conditions. This technical guide provides a comprehensive overview of the current understanding of m¹lm, focusing on its evolutionary conservation, biosynthesis, and the methodologies for its detection and analysis. While direct evidence for the widespread evolutionary conservation of m¹lm across all domains of life is limited, its presence in archaea suggests an ancient origin and a fundamental role in RNA biology. This document aims to serve as a valuable resource for researchers investigating the epitranscriptome and its implications for drug development.

Introduction

Post-transcriptional modifications of RNA molecules significantly expand the functional capacity of the transcriptome. Among the more than 170 known RNA modifications, methylation is a prevalent and functionally diverse modification. **1-Methyl-2'-O-methylinosine** (m¹Im) is a hypermodified nucleoside that combines two types of methylation: N1-methylation of the inosine base and 2'-O-methylation of the ribose moiety. Inosine itself is a modification derived from the deamination of adenosine.



The presence of 2'-O-methylation is known to increase the conformational rigidity of the ribose sugar, favoring an A-form helical structure and protecting the phosphodiester backbone from enzymatic cleavage.[1] N1-methylation of purines can alter base-pairing properties and tertiary interactions within the RNA molecule. The combination of these two modifications in m¹Im suggests a significant role in the structural integrity and function of the RNA molecules in which it is found.

Evolutionary Distribution and Conservation

The distribution of m¹Im appears to be most prominent in the domain of Archaea, particularly in species that thrive in high-temperature environments (hyperthermophiles). Its presence has been primarily documented in tRNA at position 57 in the TΨC loop.[2] This localization suggests a role in stabilizing the tertiary structure of tRNA, which is essential for its function in protein synthesis, especially at elevated temperatures.

While the presence of N1-methylinosine (m¹I) is known in eukaryotic tRNA (at position 37), the subsequent 2'-O-methylation to form m¹Im has not been widely reported in Eukarya or Bacteria.[3] The evolutionary conservation of m¹Im, therefore, appears to be lineage-specific, with a strong conservation within certain archaeal lineages. The enzymes responsible for the individual methylation steps provide further clues to its evolutionary history.

Table 1: Distribution of **1-Methyl-2'-O-methylinosine** (m¹lm) and Related Modifications

Domain/Kingd om	Organism Type	Presence of m¹lm	Location in RNA	Related Modifications Present
Archaea	Hyperthermophil es	Yes	tRNA (position 57)	m¹l, lm
Bacteria	Various	Not definitively identified	-	m¹A, Im, Gm18
Eukarya	Yeast, Human	Not definitively identified	-	m¹I (tRNA, position 37), Im

Biosynthesis of 1-Methyl-2'-O-methylinosine (m¹lm)



The biosynthetic pathway of m¹Im is a multi-step process involving both deamination and dual methylation. While the complete pathway and all the enzymes involved have not been fully elucidated for all organisms, a putative pathway can be constructed based on the known biosynthesis of its precursor modifications.

In archaea, the formation of N1-methylinosine (m¹I) at position 57 of tRNA follows a distinct pathway compared to eukaryotes. It is proposed that adenosine (A) at position 57 is first methylated by a tRNA (m¹A57) methyltransferase to form N1-methyladenosine (m¹A). Subsequently, m¹A is deaminated by a specific deaminase to yield m¹I.[3] The final step to produce m¹Im would then be the 2'-O-methylation of the ribose of m¹I, catalyzed by a yet-to-be-identified 2'-O-methyltransferase. S-adenosyl-L-methionine (SAM) is the universal methyl donor for these reactions.



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Putative biosynthetic pathway of m1Im in archaeal tRNA.

Experimental Protocols

The gold-standard for the detection and quantification of modified nucleosides like m¹Im is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the identification and quantification of modifications from complex biological samples.

RNA Isolation and Purification



- Sample Collection: Collect cells or tissues of interest. For archaea, cultivate under appropriate conditions (e.g., high temperature for hyperthermophiles).
- Total RNA Extraction: Extract total RNA using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's instructions. Ensure all steps are performed under RNase-free conditions.
- tRNA Enrichment (Optional but Recommended): For specific analysis of tRNA modifications, enrich for small RNAs (<200 nt) using a size-exclusion chromatography or a specialized kit.
 This step significantly improves the signal-to-noise ratio for tRNA-specific modifications.

Enzymatic Digestion of RNA to Nucleosides

- RNA Denaturation: Resuspend 1-5 μ g of purified RNA in nuclease-free water. Denature the RNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
- Nuclease P1 Digestion: Add Nuclease P1 (e.g., 2 units) and a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3). Incubate at 37°C for 2 hours. Nuclease P1 digests RNA into 5'-mononucleotides.
- Dephosphorylation: Add bacterial alkaline phosphatase (BAP; e.g., 1 unit) and its corresponding buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.
- Sample Cleanup: Remove enzymes by protein precipitation (e.g., with cold acetonitrile) or using a molecular weight cutoff filter (e.g., 3 kDa). The resulting supernatant/filtrate contains the mixture of nucleosides.

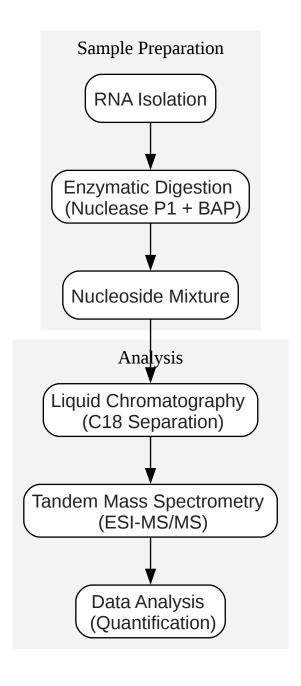
LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: Use a reversed-phase C18 column suitable for nucleoside analysis.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.



- Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a suitable time (e.g., 20-30 minutes) is typically used to separate the nucleosides.
- Flow Rate: A flow rate of 200-400 μL/min is common.
- Mass Spectrometry Detection:
 - Ionization: Use positive ion electrospray ionization (ESI).
 - Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
 - MRM Transitions: Specific precursor-to-product ion transitions for canonical and modified nucleosides need to be determined. For m¹Im, the precursor ion will be [M+H]+, and the product ion will correspond to the protonated base after the loss of the ribose moiety.
 - Inosine (I): m/z 269.1 → 137.1
 - 1-Methylinosine (m¹l): m/z 283.1 → 151.1
 - 2'-O-methylinosine (Im): m/z 283.1 → 137.1
 - **1-Methyl-2'-O-methylinosine** (m¹lm): m/z 297.1 → 151.1
 - Quantification: Use stable isotope-labeled internal standards for accurate quantification.





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Experimental workflow for m1Im detection.

Functional Implications and Future Directions

The primary function attributed to m¹Im is the stabilization of tRNA structure. The 2'-O-methylation significantly contributes to the thermal stability of RNA, a critical feature for organisms living in extreme temperatures.[1] The N1-methylation at the "wobble" position can



influence codon-anticodon interactions, although the functional consequence of this modification at position 57 is more likely related to maintaining the overall L-shaped structure of the tRNA.

Currently, there is no direct evidence linking m¹Im to specific signaling pathways. However, the broader field of epitranscriptomics is increasingly revealing how RNA modifications can act as dynamic regulators of gene expression in response to cellular signals and environmental stresses. Future research should focus on:

- Expanding the search for m¹lm: Utilizing sensitive LC-MS/MS techniques to screen for m¹lm in a wider range of organisms from all three domains of life.
- Identifying the m¹Im methyltransferase: The discovery of the enzyme responsible for the 2'-O-methylation of m¹I would be a significant breakthrough, allowing for genetic studies to probe its function and evolutionary conservation.
- Investigating the role of m¹Im in translation: Elucidating how this modification affects tRNA stability, aminoacylation, and the fidelity of protein synthesis.
- Exploring potential roles in signaling: Investigating whether the levels of m¹Im change in response to environmental stimuli, which could suggest a role in cellular signaling cascades.

Conclusion

1-Methyl-2'-O-methylinosine represents a fascinating example of RNA hypermodification, likely playing a critical role in the adaptation of life to extreme environments. While its known distribution is currently limited, the continuous advancement of analytical techniques promises to shed more light on its evolutionary conservation and functional significance. A deeper understanding of m¹Im and its biosynthetic pathway could open new avenues for research in RNA biology and potentially inform the development of novel therapeutic strategies targeting RNA-modifying enzymes.

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